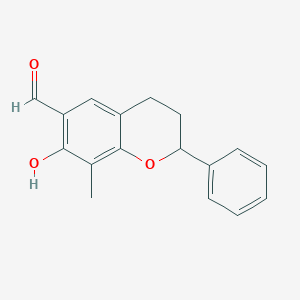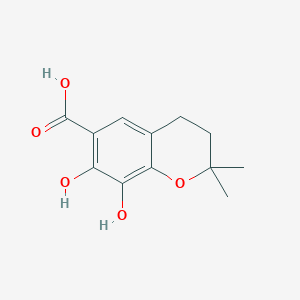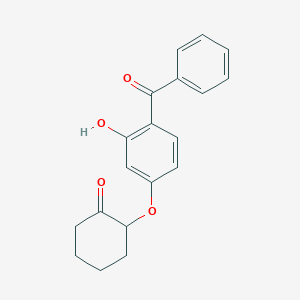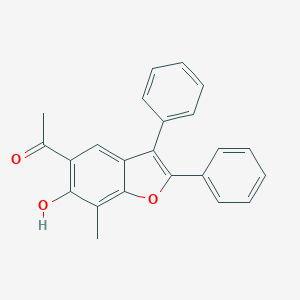![molecular formula C19H14ClN5O2 B284039 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein kinases by binding to their ATP-binding sites. The compound forms hydrogen bonds and hydrophobic interactions with the kinase residues, thereby preventing the phosphorylation of downstream substrates. The inhibition of protein kinases leads to the modulation of various cellular processes, such as cell cycle progression, apoptosis, and differentiation, which can be exploited for therapeutic purposes.
Biochemical and physiological effects:
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and metastasis of tumors, and reduce inflammation and oxidative stress in animal models of inflammatory diseases. The compound has also been shown to enhance the differentiation and neurite outgrowth of neuronal cells, suggesting its potential applications in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potent inhibitory activity against several protein kinases, its ability to modulate various cellular processes, and its potential applications in drug development. However, the limitations of using this compound in lab experiments include its relatively low solubility and stability, its potential toxicity and off-target effects, and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
The future directions of research on 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include the optimization of its synthesis method and pharmacological properties, the identification of its molecular targets and downstream effectors, the elucidation of its mechanism of action in different cellular contexts, and the evaluation of its efficacy and safety in preclinical and clinical studies. The compound has the potential to be developed into a novel therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 3-chloroaniline, 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, and 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and Aurora kinase A (AURKA). These kinases are involved in various cellular processes, such as cell cycle regulation, apoptosis, and differentiation, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
Formule moléculaire |
C19H14ClN5O2 |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14ClN5O2/c20-12-2-1-3-14(8-12)25-19-15(10-23-25)18(21-11-22-19)24-13-4-5-16-17(9-13)27-7-6-26-16/h1-5,8-11H,6-7H2,(H,21,22,24) |
Clé InChI |
GWWSADPQZRNDLW-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
